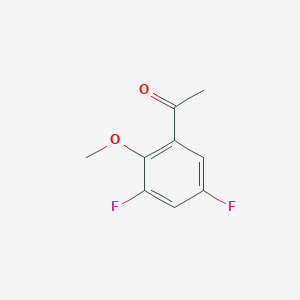

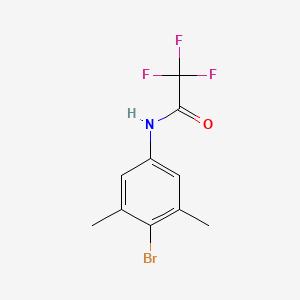

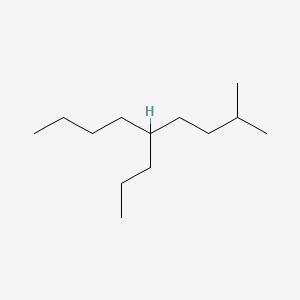

![molecular formula C12H8N2O2 B3327074 [3,3'-Bipyridine]-5,5'-dicarbaldehyde CAS No. 311811-95-7](/img/structure/B3327074.png)

[3,3'-Bipyridine]-5,5'-dicarbaldehyde

Vue d'ensemble

Description

“[3,3’-Bipyridine]-5,5’-dicarbaldehyde” is a derivative of bipyridine . Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines are significant in various applications, including pesticides .

Synthesis Analysis

Bipyridines can be synthesized using commercially or readily available starting compounds and their direct N-alkylation . The synthesis of dipyridines can be achieved through the Pd-catalyzed non-directed C-3 arylation of pyridine . This method has been demonstrated in the concise synthesis of pyridine-based drugs .Molecular Structure Analysis

Bipyridines have six possible regioisomers that differ in the mutual orientation of both pyridine rings . X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis

Bipyridines are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system .Physical And Chemical Properties Analysis

Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They have strong coordination with metal centers .Applications De Recherche Scientifique

Synthesis of Macrocyclic and Polymeric Compounds

[3,3'-Bipyridine]-5,5'-dicarbaldehyde has been used in the synthesis of macrocyclic and polymeric compounds. For instance, its condensation with trans-1,2-diaminocyclohexane led to the formation of a hexa Schiff base macrocycle, which upon reduction, yielded a large macrocyclic hexaamine containing bipyridine units. This demonstrates its utility in creating complex organic structures (Hodačová & Buděšínský, 2007).

Catalysis and Metal Complex Formation

This compound plays a significant role in catalysis and metal complex formation. The integration of bipyridine ligands into two-dimensional covalent organic frameworks, using 2,2'-BPyDCA, has shown effective metal catalysis. This has been particularly notable in the Heck reaction, indicating its potential in organic synthesis and catalytic processes (Jianqiang Zhang et al., 2016).

Role in Polymerization Processes

In polymer chemistry, 2-pyridinecarbaldehyde imines, similar to bipyridines, have been used in atom transfer radical polymerization. They offer versatility in electron donating and withdrawing capabilities, highlighting the compound's relevance in synthesizing polymeric materials (Haddleton et al., 1997).

Development of Schiff Base Ligands

The compound has been instrumental in developing Schiff base ligands, crucial in various chemical processes. These ligands, derived from 2,2'-bipyridyl-5,5'-dicarbaldehyde compounds, have been studied for their antibacterial properties, showcasing the compound's utility in medicinal chemistry (Rejaul Hoq et al., 2015).

Environmental Applications

Moreover, it has been used for environmental purposes, such as in the synthesis of metal-organic frameworks for toxic hydrogen sulfide capture. This application is crucial for environmental safety and industrial processes (Georg Nickerl et al., 2014).

Orientations Futures

Bipyridines and their derivatives are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and supramolecular structures . New methods for the preparation of bipyridines are being developed to overcome challenges associated with traditional catalysis methods .

Propriétés

IUPAC Name |

5-(5-formylpyridin-3-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-1-11(5-13-3-9)12-2-10(8-16)4-14-6-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIUBMKAUOASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CC(=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

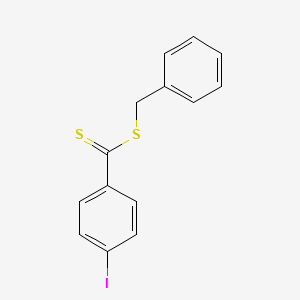

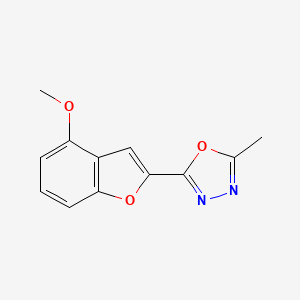

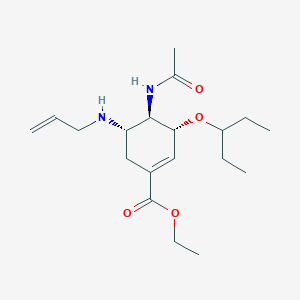

![Ethyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326991.png)

![2-Amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carbonitrile](/img/structure/B3326995.png)